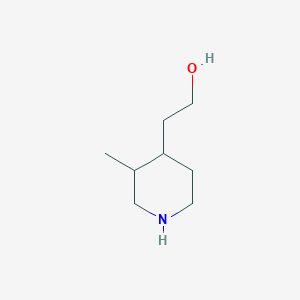

2-(3-METHYLPIPERIDIN-4-YL)ETHAN-1-OL

Description

2-(3-Methylpiperidin-4-yl)ethan-1-ol is a piperidine derivative featuring a methyl substituent at the 3-position of the piperidine ring and an ethanol moiety at the 4-position. The compound’s structure combines a bicyclic amine framework with hydrophilic (ethanol) and lipophilic (methyl) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Piperidine derivatives are widely studied due to their conformational flexibility, which enables interactions with biological targets such as enzymes and receptors. The ethanol group enhances solubility in polar solvents, while the methyl group may influence steric effects and metabolic stability.

Synthetic routes likely involve alkylation or reductive amination of piperidine precursors, followed by hydroxylation or substitution to introduce the ethanol side chain.

Properties

IUPAC Name |

2-(3-methylpiperidin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7-6-9-4-2-8(7)3-5-10/h7-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVUXEULPSUTEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98009-90-6 | |

| Record name | 2-(3-methylpiperidin-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-METHYLPIPERIDIN-4-YL)ETHAN-1-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 3-methyl-4-piperidone followed by the reduction of the resulting intermediate to yield the desired ethanol derivative .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The process often requires careful control of temperature, pressure, and pH to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(3-METHYLPIPERIDIN-4-YL)ETHAN-1-OL undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed:

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of different piperidine derivatives.

Substitution: Formation of substituted piperidines with various functional groups.

Scientific Research Applications

2-(3-METHYLPIPERIDIN-4-YL)ETHAN-1-OL has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds

Mechanism of Action

The mechanism of action of 2-(3-METHYLPIPERIDIN-4-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, and ion channels, modulating their activity. For example, it may bind to GABA receptors, influencing neuronal activity and producing sedative effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include piperidine/piperazine derivatives with ethanol substituents. A notable example is 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino]ethan-1-ol (CAS 651004-99-8, ), which shares the ethanol-piperazine/piperidine backbone but incorporates a trifluoromethyl-pyrimidine group. Key differences include:

| Property | 2-(3-Methylpiperidin-4-yl)ethan-1-ol | 2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino]ethan-1-ol |

|---|---|---|

| Molecular Formula | C₈H₁₇NO | C₁₁H₁₅F₃N₄O |

| Molar Mass (g/mol) | ~143.23 | 276.26 |

| Functional Groups | Piperidine, methyl, ethanol | Piperazine, trifluoromethyl, pyrimidine, ethanol |

| Key Substituents | Methyl (lipophilic) | Trifluoromethyl (electron-withdrawing), pyrimidine (aromatic) |

| Theoretical Solubility | Higher in polar solvents | Moderate (balanced by fluorinated group) |

Physicochemical Properties

- Lipophilicity: The methyl group in this compound increases lipophilicity compared to unsubstituted piperidine-ethanol derivatives. In contrast, the trifluoromethyl group in the analog enhances both lipophilicity and metabolic stability due to fluorine’s electronegativity .

- Melting Point : The analog has a reported melting point of 70°C , whereas the target compound likely has a lower melting point due to simpler structure and weaker intermolecular forces.

Biological Activity

2-(3-Methylpiperidin-4-yl)ethan-1-ol, also known as a derivative of piperidine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been studied for its effects on neurotransmitter systems, enzyme inhibition, and anticancer properties.

The molecular formula for this compound is C8H17NO, and it features a piperidine ring which contributes to its biological activity. The presence of an alcohol functional group enhances its solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Neurotransmitter Modulation :

- The compound shows potential as a modulator of neurotransmitter systems, particularly through interactions with serotonin receptors. It has been identified as an agonist for the 5-HT_1F receptor, which plays a role in migraine treatment and neurological conditions .

- Additionally, studies suggest moderate inhibitory activity against acetylcholinesterase (AChE), indicating its potential application in treating neurodegenerative diseases like Alzheimer's .

-

Anticancer Activity :

- In vitro studies have demonstrated that derivatives containing the piperidinyl group exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values below 5 μM against A549 (lung cancer) and MCF7 (breast cancer) cell lines .

- The mechanism of action involves the inhibition of cell proliferation and induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

- Antimicrobial Properties :

Table 1: Biological Activity Summary

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Enzyme Inhibition : The presence of the piperidine moiety enhances binding affinity to enzyme active sites, such as AChE, which is crucial for neurotransmitter breakdown.

- Receptor Interaction : Its ability to act as an agonist at serotonin receptors suggests a mechanism through which it can modulate mood and pain perception.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.